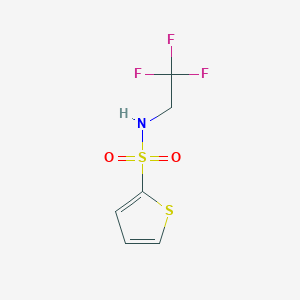

N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2S2/c7-6(8,9)4-10-14(11,12)5-2-1-3-13-5/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJPNEOMLOOPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide typically involves the introduction of the trifluoroethyl group to the thiophene ring. One common method is the reaction of thiophene-2-sulfonamide with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form thiophene-2-sulfonamide.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Thiophene-2-sulfonic acid derivatives.

Reduction: Thiophene-2-sulfonamide.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide is a sulfonamide compound with potential applications in herbicides and pharmaceuticals . The presence of fluorine in the compound can enhance its bioactivity and metabolic stability, making it a valuable component in drug design and crop protection .

Herbicides

- N-(Triazoloazinyl)thiophenesulfonamide compounds, including N-([1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thiophenesulfonamide, N-([1,2,4]triazolo[1,5-a]-pyrimidin-2-yl)thiophenesulfonamide, and N-([1,2,4]-triazolo[1,5-a]pyridin-2-yl)thiophenesulfonamide, have demonstrated effectiveness as herbicides for controlling unwanted vegetation through preemergence or post-emergence application .

- These compounds can be used in conjunction with herbicide safeners like cloquintocet, mefenpyr, and furilazole to improve selectivity and can also be used in crops that have been genetically modified to be herbicide-tolerant .

Pharmaceuticals

- Fluorine-containing compounds, like this compound, constitute a significant portion of small-molecule drugs, with an increasing trend in the pharmaceutical market . The introduction of fluorine can fine-tune the physicochemical properties of active ingredients, such as lipophilicity, water solubility, and metabolic stability .

- Diarylpyrimidine derivatives,modified by replacing the sulfonamide group with dimethylphosphine oxide, substituted phosphonate ester, and phosphoric acid, have shown potential in improving the drug-resistance profiles, reducing toxicity, and enhancing the druggability of anti-HIV-1 agents .

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity or receptor binding, influencing various biological pathways .

Comparison with Similar Compounds

Thiophene Sulfonamides with Varied N-Substituents

The biological and chemical profiles of sulfonamides are highly dependent on the N-substituent. Key analogs include:

Key Observations :

- Unlike T0901317, which activates LXR for cholesterol regulation, the biological role of the thiophene-based analog remains unexplored in the provided evidence.

Trifluoroethyl vs. Non-Fluorinated Analogs

- Electronic Effects : The electron-withdrawing trifluoroethyl group stabilizes the sulfonamide’s negative charge, reducing its pKa and increasing acidity compared to ethyl or methyl analogs. This property is critical for interactions with target proteins .

- Metabolic Stability : Fluorination minimizes oxidative degradation by cytochrome P450 enzymes, as seen in related trifluoroethyl-containing pharmaceuticals . For example, the half-life of the target compound is expected to exceed that of N-(2-ethoxyphenyl)thiophene-2-sulfonamide.

- Solubility Trade-offs: While fluorination enhances lipophilicity, it may reduce aqueous solubility. This contrasts with polar substituents like the 2-aminophenyl group in , which improves water solubility but increases metabolic vulnerability.

Biological Activity

Introduction

N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article explores its biological activity based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfonamide group and a trifluoroethyl moiety. The presence of the trifluoromethyl group is known to enhance lipophilicity and potentially improve biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tb.). The following table summarizes the antimicrobial activities of related compounds:

| Compound | MIC (µg/mL) | Activity against M. tb. | Cytotoxicity (IC50 µg/mL) |

|---|---|---|---|

| N-(trifluoromethyl)thiophenes | 0.24 | Yes | 36.79 (HepG2 cells) |

| Sulfonamide derivative 10d | 0.13 | Yes | 3.62 (Vero cells) |

| Compound 297F | 0.10 | Yes | Moderate |

The compound 297F demonstrated potent DprE1 inhibition with an IC50 of 0.1 µg/mL and good antimycobacterial activity with a minimum inhibitory concentration (MIC) of 0.24 µg/mL against M. tb., indicating its potential as an effective antitubercular agent .

Case Studies

- Antitubercular Efficacy : A study highlighted the efficacy of thiophene-benzenesulfonamide derivatives against drug-resistant strains of M. tb., showing that modifications in the thiophene core can lead to enhanced activity . Specifically, compound 10d exhibited good in vitro activity against both drug-susceptible and drug-resistant strains.

- Cytotoxicity Assessment : In evaluating cytotoxicity, compounds derived from N-(trifluoromethyl)thiophene sulfonamides were tested on human liver carcinoma cell lines (HepG2). The results indicated that while some compounds were cytotoxic at higher concentrations, their selectivity towards M. tb. suggests potential for therapeutic applications with further optimization .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly affects the biological activity of thiophene derivatives:

- Electron-Withdrawing Effects : The electron-withdrawing nature of the trifluoromethyl group enhances the compound's ability to interact with bacterial targets by stabilizing certain conformations necessary for binding .

- Substituent Variations : Modifications in the side chains flanking the thiophene core have been shown to improve antimycobacterial activity significantly, as seen with smaller substituents like azetidine and pyrrolidine .

The mechanism by which this compound exerts its biological effects may involve inhibition of critical bacterial enzymes such as DprE1 and FtsZ, which are essential for bacterial cell wall synthesis and division . This dual-target approach could explain the compound's effectiveness against M. tb.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving sulfonylation of thiophene followed by trifluoroethylation. Key steps include:

- Sulfonylation : Reacting thiophene-2-sulfonyl chloride with a trifluoroethylamine derivative under basic conditions (e.g., triethylamine in dichloromethane).

- Trifluoroethylation : Coupling the sulfonamide intermediate with 2,2,2-trifluoroethyl groups using palladium-catalyzed cross-coupling or nucleophilic substitution.

- Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (DMF, THF), and employ catalysts like Pd(PPh₃)₄ for coupling efficiency. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : ¹H NMR (for proton environments), ¹³C NMR (carbon backbone), and ¹⁹F NMR (to confirm trifluoroethyl group integrity).

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

- Molecular Weight Verification : High-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS).

- Crystallinity Assessment : X-ray crystallography for definitive structural elucidation if single crystals are obtained .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives for enhanced biological activity?

- Methodological Answer :

- Derivatization : Introduce substituents at the thiophene ring (e.g., halogens, methyl groups) or modify the trifluoroethyl group (e.g., replacing fluorine with other halogens).

- Biological Assays : Test derivatives in in vitro models (e.g., enzyme inhibition assays for carbonic anhydrase or kinase targets) and cell-based viability assays (e.g., U87MG glioma cells).

- Computational Modeling : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies are employed to resolve contradictions between computational predictions and experimental biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Validation of Models : Reassess force fields and solvation parameters in docking simulations using experimental IC₅₀ values.

- Orthogonal Assays : Compare enzyme inhibition data with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations).

- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., thiophene-sulfonamide hybrids) to identify trends in bioactivity .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of sulfonamide functionalization in this compound derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring nucleophilic substitution at the sulfonamide nitrogen. Non-polar solvents (toluene) may promote radical pathways.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., hydrolysis) but slow kinetics. Microwave-assisted synthesis (60–100°C) accelerates reactions while maintaining selectivity.

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ FTIR to identify optimal timepoints for quenching .

Data Analysis and Optimization

Q. What strategies are recommended for optimizing the solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., sodium or hydrochloride salts).

- LogP Determination : Measure octanol-water partition coefficients to assess lipophilicity. Aim for LogP <3 to balance membrane permeability and aqueous solubility.

- In Vivo PK Studies : Conduct pharmacokinetic profiling in rodent models to evaluate bioavailability and metabolic stability .

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Quality Control : Standardize purification protocols (e.g., gradient elution in column chromatography) and validate purity with orthogonal methods (HPLC, NMR).

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., stoichiometry, catalyst loading) affecting yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.